Cas no 1170539-41-9 (2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride)

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride is a fluorinated aromatic compound featuring both amino and nitrile functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the fluorine atom enhances its reactivity and potential for further derivatization, while the hydrochloride salt improves stability and solubility in aqueous systems. This compound is particularly valuable in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents, due to its ability to participate in nucleophilic substitution and condensation reactions. Its well-defined structure and purity make it suitable for precise synthetic applications in medicinal chemistry and material science.
2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride structure
1170539-41-9 structure
Product Name:2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
CAS No:1170539-41-9
MF:C9H11ClFN3
MW:215.655143976212
CID:4574655
Update Time:2025-10-29

2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
    • Inchi: 1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H
    • InChI Key: GGWDADZZMGESEB-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=C(F)C=1C#N)CCN.Cl

2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-41696-0.05g
2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95.0%
0.05g
$50.0 2025-02-20
Enamine
EN300-41696-0.1g
2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95.0%
0.1g
$77.0 2025-02-20
Enamine
EN300-41696-0.25g
2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95.0%
0.25g
$110.0 2025-02-20
Enamine
EN300-41696-0.5g
2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95.0%
0.5g
$209.0 2025-02-20
Enamine
EN300-41696-1.0g
2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95.0%
1.0g
$299.0 2025-02-20
Enamine
EN300-41696-2.5g
2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95.0%
2.5g
$586.0 2025-02-20
Enamine
EN300-41696-5.0g
2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95.0%
5.0g
$867.0 2025-02-20
Enamine
EN300-41696-10.0g
2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95.0%
10.0g
$1286.0 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01052621-1g
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95%
1g
¥1456.0 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01052621-5g
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
1170539-41-9 95%
5g
¥4235.0 2023-04-05

Additional information on 2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride

Introduction to 2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride (CAS No. 1170539-41-9)

2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride, identified by the CAS number 1170539-41-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, featuring a unique structural configuration, exhibits promising properties that make it a valuable candidate for various biochemical applications.

The molecular structure of 2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride consists of a benzonitrile core substituted with an amino group at the 6-position and a diaminopropylamino moiety at the 2-position. The presence of the fluorine atom enhances its electronic properties, making it particularly interesting for drug design and synthesis. This modification contributes to its potential as an intermediate in the development of novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The fluorine atom in 2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride plays a crucial role in modulating the pharmacokinetic profile of potential drug candidates. This feature has been extensively studied in the context of developing treatments for various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, the amino groups can be further functionalized to introduce additional pharmacophores or linkages, facilitating the synthesis of more complex molecules.

Recent studies have highlighted the potential of 2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By targeting these enzymes, researchers aim to develop treatments that can modulate cellular signaling pathways effectively. The structural features of this compound make it a promising candidate for designing selective kinase inhibitors.

The hydrochloride salt form of 2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride enhances its solubility in aqueous solutions, which is advantageous for both in vitro and in vivo studies. This improved solubility facilitates its use in various experimental protocols, including high-throughput screening assays and pharmacokinetic studies. Additionally, the stability of the hydrochloride salt ensures that the compound remains viable throughout different stages of research and development.

In conclusion, 2-[(2-aminoethyl)amino]-6-fluorobenzonitrile hydrochloride (CAS No. 1170539-41-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for researchers working on innovative drug discovery programs. As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play a crucial role in developing next-generation therapeutics.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.